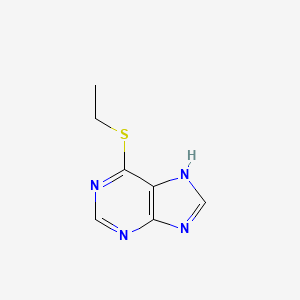

6-Ethylmercaptopurine

描述

Historical Perspectives and Early Research Milestones on Thiopurine Analogs

The journey into understanding thiopurine analogs began in the mid-20th century with the pioneering work of Nobel laureates George Herbert Hitchings and Gertrude Elion. mdpi.comdarmzentrum-bern.ch Their research into nucleic acid metabolism, aimed at disrupting the purine (B94841) pathway to inhibit cell replication, led to the development of key thiopurine compounds like 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG). mdpi.comacs.org Initially developed for cancer therapy, particularly childhood leukemia, these compounds became foundational in the fields of oncology and immunology. darmzentrum-bern.ch

A significant milestone was the discovery in 1958 that 6-mercaptopurine could suppress antibody production, suggesting an immunomodulatory role. mdpi.com This expanded the research and application of thiopurines beyond cancer to inflammatory conditions. The development of azathioprine (B366305), a pro-drug of 6-MP, further solidified the role of thiopurines in clinical practice for managing autoimmune diseases. mdpi.comacs.org Early studies established the mechanism of action, involving their conversion to active metabolites that interfere with DNA and RNA synthesis. wikipedia.orgnih.gov

Evolution of Research Focus from Parent Compounds to 6-Ethylmercaptopurine

While 6-mercaptopurine and azathioprine became subjects of extensive clinical research, academic inquiry continued to explore structural modifications to understand the structure-activity relationships of thiopurine analogs. This led to the synthesis and investigation of various derivatives, including this compound. acs.org

The research focus on 6-EMP has been particularly notable in the context of understanding mechanisms of cellular response that are independent of the classical purine salvage pathways. nih.gov Studies on human promyelocytic leukemia (HL-60) cells, including those deficient in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), have been instrumental. dtic.milnih.govnih.gov Research demonstrated that 6-EMP could inhibit the growth of both wild-type and HGPRT-deficient HL-60 cells. dtic.milnih.gov This was a significant finding, as it suggested a mechanism of action distinct from parent compounds like 6-mercaptopurine, which often rely on HGPRT for their cytotoxic activation. dtic.milnih.gov

Further investigations have delved into the specific effects of 6-EMP on cellular differentiation and gene expression. For instance, studies have shown that 6-EMP can induce terminal differentiation in HL-60 cells, though the pathway appears to differ from that induced by other purine analogs. dtic.milnih.gov Research has also examined its effect on the expression of oncogenes like c-myc, revealing differential effects in wild-type versus HGPRT-deficient cells, further highlighting its unique biological activity. nih.gov

Positioning this compound within the Broader Purine Analog Research Landscape

Within the extensive field of purine analog research, this compound occupies a specific niche as a tool for dissecting cellular metabolic and signaling pathways. scbt.comumich.edu Its distinct properties, such as its ability to affect cells irrespective of their purine salvage enzyme status, make it a valuable compound for comparative studies against other purine analogs like 6-thioguanine and 8-azaguanine. dtic.milnih.gov

The presence of the ethyl mercapto group in 6-EMP introduces unique steric and electronic properties that can alter its interaction with biomolecules. scbt.com This modification can enhance its reactivity in nucleophilic substitution reactions and influence its potential role in redox reactions and metal ion coordination. scbt.com Research has also explored its interactions with various enzymes. For example, it has been studied as a modulator of erythrocyte acid phosphatase activity across different species and as a potential inhibitor of enzymes like methionine adenosyltransferase. umich.edunih.gov

The compound is also utilized in analytical biochemistry as an internal standard in methods for therapeutic drug monitoring of other thiopurines, such as in the measurement of thiopurine metabolites in erythrocytes. diva-portal.orgdiva-portal.orgplos.org This application underscores its stability and predictable behavior in analytical systems.

Interactive Data Table: Properties of this compound

Interactive Data Table: Research Applications of this compound

Structure

3D Structure

属性

IUPAC Name |

6-ethylsulfanyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c1-2-12-7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJLAIOQORFEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202521 | |

| Record name | 6-Ethylthiopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5417-84-5 | |

| Record name | 6-Ethylmercaptopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5417-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylthiopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethylmercaptopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ethylthiopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Ethylthio)purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(ETHYLTHIO)PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS3UBK0V8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Structural Modifications of 6 Ethylmercaptopurine

The generation of 6-Ethylmercaptopurine and its subsequent analogues is a field grounded in established chemical principles, while simultaneously exploring innovative pathways to refine its molecular architecture.

Established Synthetic Routes

The primary and most well-established method for synthesizing this compound involves the direct S-alkylation of its parent compound, 6-mercaptopurine (B1684380) (6-MP). This nucleophilic substitution reaction is a cornerstone of purine (B94841) chemistry.

The synthesis is typically achieved by reacting 6-mercaptopurine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The base, often sodium or potassium hydroxide, deprotonates the thiol group (-SH) of 6-mercaptopurine, forming a more nucleophilic thiolate anion. This anion then readily attacks the electrophilic ethyl group of the alkylating agent, displacing the halide and forming the thioether linkage characteristic of this compound. This straightforward and efficient method has been a reliable route for producing the compound for research purposes. acs.org The general reaction is summarized below:

Reaction Scheme for this compound Synthesis

| Reactant 1 | Reactant 2 | Condition | Product |

|---|

Novel Approaches in Compound Synthesis

While the S-alkylation of 6-mercaptopurine remains the predominant synthetic route, the broader field of medicinal chemistry is continually seeking innovative synthetic methods. nih.govwikipedia.org For purine analogues, these efforts often focus on improving yield, reducing reaction steps, or employing greener chemical processes. However, for this compound specifically, much of the synthetic innovation has been directed not at the creation of the parent molecule itself, but rather at the synthesis of its complex derivatives and prodrugs. nih.govresearchgate.net These novel approaches are typically multi-step processes designed to build specific functionalities onto the core purine structure, as discussed in the following sections.

Design and Synthesis of this compound Derivatives and Analogues

The modification of the this compound structure is driven by the desire to understand and improve its biological interactions. This involves systematic changes to the molecule to probe its mechanism of action and enhance its activity profile.

Structure-Activity Relationship (SAR) Studies for Modified Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. uc.ptbiolscigroup.usresearchcommons.org For this compound and its analogues, SAR studies focus on how modifications to the ethyl group, the thioether linkage, or the purine ring system affect the compound's function.

Research has shown that the presence of a bulky group at the 6-position of the purine ring, such as the ethylmercapto-moiety, can have significant effects. dtic.mil This bulkiness may interfere with the molecule's ability to be processed by certain enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is a key enzyme in the purine salvage pathway. dtic.mil This distinction could lead to a different mechanism of action compared to its parent compound, 6-mercaptopurine. dtic.mil SAR studies explore these effects by synthesizing derivatives with varying alkyl chain lengths or functionalities to determine the optimal structure for a desired biological outcome. mdpi.comdndi.org

SAR Insights for 6-Substituted Purine Analogues

| Structural Modification | Impact on Activity | Rationale / Example |

|---|---|---|

| Alkyl Chain Length | Varies | Changing the length of the alkyl chain (e.g., from ethyl to propyl) alters lipophilicity and steric bulk, which can affect cell membrane permeability and target binding. uc.pt |

| Aromatic Substituents | Can enhance activity | Replacing the alkyl group with an aromatic ring can introduce new binding interactions, such as π-π stacking, potentially improving target engagement. nih.gov |

| Purine Ring Modification | Modulates activity | Adding substituents to other positions on the purine ring can fine-tune the electronic properties and solubility of the molecule. |

| Thioether Linkage | Essential for specific prodrug strategies | The sulfur atom is a key site for creating prodrugs that are activated by intracellular conditions (e.g., reaction with glutathione). nih.gov |

Strategic Modification for Enhanced Biological Activity Profiles

Strategic modifications are undertaken to address specific limitations of a parent compound, such as poor solubility or limited cell permeability. nih.govresearchgate.net A primary goal in modifying this compound and related compounds is to enhance their lipophilicity (fat-solubility). The parent compound, 6-mercaptopurine, has poor water solubility, which can limit its absorption and distribution. nih.gov By adding lipophilic groups, such as alkyl or aryl moieties, derivatives can more easily cross cell membranes to reach their intracellular targets. nih.gov

Another key strategy involves designing derivatives that can overcome mechanisms of drug resistance or exhibit novel biological activities. researchgate.net For example, creating a derivative that is not a substrate for a particular metabolic enzyme could lead to a more sustained biological effect or a different activity profile altogether. dtic.mil

Prodrug Strategies and Their Chemical Generation (e.g., S-allylthio derivatives)

A sophisticated approach to enhancing biological activity is the use of prodrugs. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This strategy can improve drug delivery, reduce side effects, and target specific tissues.

A notable prodrug strategy for mercaptopurines involves the synthesis of S-allylthio derivatives. nih.gov These compounds are generated by reacting the parent mercaptopurine with an allylthiosulfonate. The resulting S-allylthio derivative is significantly more hydrophobic than the parent drug. nih.gov

This increased hydrophobicity improves the compound's ability to penetrate cells. Once inside the cell, the S-allylthio derivative reacts with intracellular glutathione (B108866) (GSH), a thiol-containing antioxidant. This thiol-disulfide exchange reaction cleaves the S-allyl group and releases the active mercaptopurine drug. nih.gov This mechanism not only enhances cellular uptake but also leverages the typically higher levels of glutathione in cancer cells for targeted drug release. nih.govresearchgate.net

Example of a Prodrug Strategy

| Compound | Role | Activation Mechanism |

|---|---|---|

| S-allylthio-6-mercaptopurine | Prodrug | Higher lipophilicity allows for better cell penetration. nih.gov |

Molecular and Cellular Mechanisms of Action of 6 Ethylmercaptopurine

Interference with Purine (B94841) Metabolic Pathways

The cellular activity of 6-ethylmercaptopurine is intrinsically linked to its ability to disrupt the delicate balance of purine metabolism, which comprises both the de novo synthesis pathway and the salvage pathways.

Inhibition of De Novo Purine Biosynthesis

The de novo purine biosynthesis pathway is a multi-step process that assembles purine nucleotides from simpler precursor molecules. A key rate-limiting enzyme in this pathway is amidophosphoribosyltransferase (ATase), which catalyzes the first committed step. nih.govfrontiersin.org Purine analogues, such as 6-mercaptopurine (B1684380), are known to exert their effects after being converted into fraudulent nucleotides, which then act as feedback inhibitors of this pathway. researchgate.netkcl.ac.uk For instance, the ribonucleotide of the related compound 6-methylpurine (B14201) is known to inhibit de novo purine synthesis through pseudofeedback inhibition of amidophosphoribosyltransferase. diva-portal.org

Table 1: Key Enzymes in De Novo Purine Biosynthesis and Their Inhibition by Thiopurines

| Enzyme | Abbreviation | Role in Pathway | Known Inhibitors (Related to 6-EMP) |

| Amidophosphoribosyltransferase | ATase | Catalyzes the first committed step | Methylthio-IMP (from 6-MP) |

| Inosine (B1671953) Monophosphate Dehydrogenase | IMPDH | Converts IMP to Xanthosine (B1684192) Monophosphate (XMP) | Mycophenolate, Ribavirin, Thio-IMP |

| Adenylosuccinate Synthetase | ADSS | Converts IMP to Adenylosuccinate | 6-Methylpurine ribonucleotide |

Modulation of Purine Salvage Pathways

Purine salvage pathways recycle purine bases from the degradation of nucleic acids, providing an energy-efficient alternative to de novo synthesis. The key enzymes in this pathway are hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), which convert hypoxanthine (B114508), guanine (B1146940), and adenine into their respective mononucleotides. nih.govnih.govatdbio.com

A distinctive feature of this compound's mechanism is its apparent independence from activation by these primary salvage enzymes. Research has demonstrated that 6-EMP inhibits the growth of human promyelocytic leukemia (HL-60) cells that are deficient in HGPRT. dtic.miltandfonline.com This suggests that its cytotoxic activation does not rely on the typical conversion to a nucleotide by HGPRT, a common mechanism for other purine analogs like 6-mercaptopurine and 6-thioguanine (B1684491). researchgate.netscbt.com Furthermore, studies have shown that the growth-inhibitory effects of 6-EMP are not prevented by the presence of hypoxanthine or adenine, indicating that its mechanism is also independent of adenine phosphoribosyltransferase (APRT).

It has been hypothesized that the bulky ethylmercapto-group on the 6-position of the purine ring sterically hinders the molecule from acting as a substrate for HGPRT. dtic.mil This contrasts with 6-mercaptopurine, which is a known substrate for HGPRT and whose resistance is often associated with a deficiency in this enzyme. nih.govnih.gov

Nucleic Acid-Related Mechanisms

Ultimately, the disruption of purine metabolism by this compound has profound consequences for the synthesis and function of nucleic acids.

Impact on DNA Synthesis and Integrity

The integrity of DNA synthesis is heavily reliant on a balanced supply of deoxyribonucleotide triphosphates (dNTPs). By interfering with purine biosynthesis, thiopurines can lead to an imbalance in the dNTP pool, which can stall DNA replication and trigger cell cycle arrest and apoptosis. The parent compound, 6-mercaptopurine, is known to be metabolized into thioguanine nucleotides, which can be incorporated into DNA. kcl.ac.uk This incorporation of fraudulent bases leads to DNA damage and can activate DNA repair mechanisms. tandfonline.comnih.gov

Direct evidence for the incorporation of this compound itself into the DNA backbone is limited. Its primary impact on DNA synthesis may be more indirect, stemming from the disruption of precursor supply. However, as a purine analogue, it is part of a class of compounds known to cause DNA damage. nih.govmicrobenotes.com Alkylation and the formation of adducts are common forms of DNA damage that can lead to mutations if not repaired. atdbio.com While specific studies on 6-EMP-induced DNA lesions are not widely available, the general principle of purine analogues disrupting DNA integrity remains a plausible component of its mechanism of action.

Effects on RNA Synthesis and Function

The effects of this compound on RNA are more distinctly characterized and appear to be a significant part of its mechanism. Studies have shown that 6-EMP has a differential effect on the expression of c-myc mRNA in wild-type versus HGPRT-deficient HL-60 cells. apsnet.org In wild-type cells, 6-EMP transiently down-regulates c-myc mRNA, while it has no such effect in the HGPRT-deficient cells, even though it inhibits growth in both. apsnet.org This suggests a complex interaction with the machinery of gene expression that is partially dependent on the cellular metabolic context.

A compelling hypothesis for 6-EMP's action involves its incorporation into transfer RNA (tRNA). dtic.mil While guanine analogues like 6-thioguanine can be incorporated into the anticodon of specific tRNAs by the enzyme tRNA-guanine ribosyltransferase, hypoxanthine analogues like 6-EMP are not substrates for this enzyme. dtic.miltandfonline.com Instead, it is proposed that 6-EMP may be a substrate for a different enzyme, tRNA-hypoxanthine ribosyltransferase, which would insert it into the "wobble" position of the tRNA anticodon. dtic.milnih.gov

Molecular Basis of Incorporation into Nucleic Acids

The working hypothesis for this compound's incorporation into nucleic acids focuses on tRNA. The enzyme tRNA-hypoxanthine ribosyltransferase has been identified and is known to insert hypoxanthine into the anticodon of mature tRNA molecules. nih.gov It is postulated that this enzyme could also recognize and incorporate 6-EMP. dtic.mil

If incorporated into the wobble position of the tRNA anticodon, the presence of the bulky ethylmercapto-moiety is predicted to have significant detrimental effects on protein synthesis. dtic.mil This is because the wobble position is critical for the hydrogen bonding between the mRNA codon and the tRNA anticodon. A large, structurally disruptive group in this position would likely interfere with proper codon recognition and the fidelity of translation, leading to growth inhibition. This proposed mechanism provides a plausible explanation for the observed biological effects of this compound, particularly its ability to act in cells that are resistant to other thiopurines due to a lack of HGPRT activity.

Table 2: Proposed Mechanism of this compound via tRNA Incorporation

| Step | Description | Key Enzyme (Hypothesized) | Consequence |

| Uptake | This compound enters the cell. | - | Availability for intracellular reactions. |

| Incorporation | 6-EMP is incorporated into the wobble position of the anticodon of specific tRNAs. | tRNA-hypoxanthine ribosyltransferase | Formation of fraudulent tRNA. |

| Interference | The bulky ethylmercapto-group on the modified tRNA interferes with codon-anticodon pairing at the ribosome. | - | Disruption of protein synthesis (translation). |

| Cellular Outcome | Inhibition of protein synthesis leads to the observed growth inhibition and other cellular effects. | - | Cytostatic/cytotoxic effects independent of HGPRT-mediated activation. |

Protein Synthesis Modulation and Ribosomal Interactions

The introduction of an ethylmercapto group in this compound (6-EMP) creates a bulky moiety that is hypothesized to have significant detrimental effects on protein synthesis. dtic.mil This structural alteration, particularly in a position crucial for the hydrogen bonding between codons and anticodons, likely disrupts the normal translational process. dtic.mil The modulation of protein synthesis is a key mechanism through which cells can be protected from stress-induced apoptosis. nih.gov The rate of muscle protein synthesis, for instance, is acutely regulated by the availability of extracellular amino acids. nih.gov

Transfer RNA (tRNA) molecules are essential for translating messenger RNA (mRNA) into protein. jst.go.jp They undergo numerous enzyme-catalyzed modifications after transcription, which are critical for their stability and function, including accurate codon recognition. jst.go.jpnih.gov It is a working hypothesis that hypoxanthine analogs like 6-mercaptopurine (6-MP) and 6-EMP may be incorporated into the wobble position of tRNAs by the enzyme tRNA-hypoxanthine ribosyltransferase. dtic.mil This incorporation could be a key mode of action for inducing cellular differentiation. dtic.mil

The bulky ethylmercapto- group in 6-EMP is thought to interfere with the normal interaction between the tRNA anticodon and the mRNA codon at the ribosome. dtic.mil This interference can have significant consequences for the fidelity and efficiency of protein synthesis. dtic.mil The dynamic regulation of tRNA modifications in response to intracellular and environmental cues highlights their importance in maintaining cellular homeostasis. jst.go.jp

The potential incorporation of 6-EMP into tRNA could lead to a number of detrimental effects on translational processes. The altered tRNA may be less efficient at being charged with its corresponding amino acid or may cause ribosomal stalling during elongation. The bulky ethylmercapto- group could disrupt the precise geometry required for codon-anticodon pairing, leading to decreased protein synthesis or the production of truncated or misfolded proteins. dtic.mil This disruption of protein homeostasis can, in turn, trigger cellular stress responses. nih.gov

Enzyme Interactions and Inhibition Kinetics

The metabolic activation and effects of 6-EMP are intrinsically linked to its interactions with various enzymes involved in purine metabolism.

A key difference between 6-EMP and its parent compound, 6-mercaptopurine (6-MP), lies in their interaction with hypoxanthine-guanine phosphoribosyltransferase (HGPRT). While 6-MP is a substrate for HGPRT, which converts it to the active metabolite thioinosine monophosphate, 6-EMP is not. dtic.mil This lack of activation by HGPRT is attributed to the steric hindrance caused by the bulky ethylmercapto- group. dtic.mil

Interestingly, both 6-MP and 6-EMP have been shown to inhibit the growth and induce functional differentiation in HGPRT-deficient HL-60 cells. dtic.mil Notably, 6-EMP achieves these effects at significantly lower concentrations than 6-MP. dtic.mil In HGPRT-sufficient HL-60 cells, 6-EMP exhibits similar effects, suggesting a mechanism of action that is independent of HGPRT. dtic.mil

| Cell Line | Compound | Effect | Concentration Dependence |

| HGPRT-deficient HL-60 | This compound | Inhibition of growth, induction of functional differentiation | Effective at lower concentrations than 6-MP |

| HGPRT-deficient HL-60 | 6-Mercaptopurine | Inhibition of growth, induction of functional differentiation | |

| HGPRT-sufficient HL-60 | This compound | Similar effects to those in HGPRT-deficient cells |

This table summarizes the differential effects of this compound and 6-Mercaptopurine on HL-60 cell lines with varying HGPRT status.

While direct studies on 6-EMP are limited in this area, research on the related compound 6-MP provides valuable insights. 6-mercaptopurine is known to form a stable 1:1 complex with copper ions (Cu2+). nih.govportlandpress.com This complex formation is suggested to be an additional mechanism of action for 6-MP, particularly concerning its anti-inflammatory properties. nih.govportlandpress.com

Furthermore, the interaction between 6-MP, Cu2+, and the enzyme xanthine (B1682287) oxidase has been examined. Cu2+ alone inhibits xanthine oxidase; however, 6-MP can protect the enzyme from this inhibition and even reverse it. nih.govportlandpress.com This protective effect is attributed to the formation of the 6-MP-Cu2+ complex. nih.govportlandpress.com Given the structural similarities, it is plausible that 6-EMP could also form complexes with metal ions, potentially influencing its biological activity. The ethyl mercapto group in 6-EMP introduces unique steric and electronic properties that can facilitate interactions with various biomolecules and may influence redox reactions and metal ion coordination. scbt.com

| Interacting Molecules | Observed Effect | Proposed Mechanism |

| 6-Mercaptopurine + Cu2+ | Formation of a stable 1:1 complex | Chelation |

| Cu2+ + Xanthine Oxidase | Inhibition of enzyme activity | |

| 6-Mercaptopurine + Cu2+ + Xanthine Oxidase | Protection and reversal of enzyme inhibition by Cu2+ | Formation of a 6-MP-Cu2+ complex |

This table outlines the interactions between 6-Mercaptopurine, Copper ions (Cu2+), and Xanthine Oxidase.

Cell Cycle Perturbations and Apoptosis Induction Pathways

This compound has been observed to be cytotoxic to both HGPRT-sufficient and HGPRT-deficient HL-60 cells at high concentrations. dtic.mil While the precise mechanisms remain to be fully elucidated, the effects of other compounds on cancer cell lines provide a framework for understanding how 6-EMP might induce cell cycle arrest and apoptosis.

The induction of cell cycle arrest, often at the G1 phase, is a common mechanism for anti-proliferative agents. nih.govjmb.or.kr This arrest can be triggered by the modulation of key cell cycle regulatory proteins. jmb.or.kr For instance, the inhibition of receptor tyrosine kinases can lead to an accumulation of underphosphorylated retinoblastoma protein and p27KIP1, contributing to a G1 block. nih.gov

Following cell cycle arrest, cells may undergo apoptosis, or programmed cell death. nih.gov Apoptosis can be initiated through various signaling pathways and is a critical mechanism for removing damaged or cancerous cells. mdpi.com The induction of apoptosis is a key strategy in cancer therapy. mdpi.com The cytotoxic effects of 6-EMP at high concentrations suggest that it may also trigger apoptotic pathways in susceptible cells. dtic.mil

Mechanistic Characterization of Cell Proliferation Inhibition

The primary action of this compound is the inhibition of cell proliferation, a phenomenon observed consistently in human promyelocytic leukemia (HL-60) cells. nih.govnih.gov Research has shown that e6MP effectively curtails the growth of both wild-type HL-60 cells and subclones that are deficient in the purine salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov This finding is significant because it indicates that the antiproliferative mechanism of e6MP is not dependent on activation through the classical purine salvage pathways involving HGPRT or adenine phosphoribosyltransferase (APRT). nih.gov

Further mechanistic studies have distinguished e6MP from other purine analogues. For instance, its mode of action differs from that of guanine analogs. nih.gov Investigations into its effect on nucleotide metabolism revealed that inhibition of IMP dehydrogenase, a key enzyme in purine biosynthesis, does not appear to be a primary mechanism for its growth-inhibitory effects. nih.gov This is supported by the observation that the addition of hypoxanthine or adenine to the cell culture fails to reverse the growth inhibition caused by e6MP. nih.gov

A key molecular target influenced by this compound is the proto-oncogene c-myc, which is known to play a role in cell proliferation and differentiation. nih.gov In wild-type HL-60 cells, treatment with e6MP leads to a transient down-regulation of c-myc messenger RNA (mRNA). nih.gov However, this effect on c-myc expression is not observed in HGPRT-deficient HL-60 cells, yet both cell lines still undergo growth inhibition. nih.gov This suggests that while modulation of c-myc may contribute to its activity in certain contexts, it is not the sole or essential mechanism for its antiproliferative effects.

Table 1: Research Findings on Cell Proliferation Inhibition by this compound in HL-60 Cells

| Cell Line | Effect on Proliferation | Effect on c-myc mRNA | Dependence on HGPRT | Reference |

|---|---|---|---|---|

| Wild-Type HL-60 | Inhibition | Transiently down-regulated | Independent | nih.gov |

| HGPRT-deficient HL-60 | Inhibition | No effect | Independent | nih.gov |

Elucidation of Apoptotic Signaling Cascades Triggered by this compound

Instead of triggering a classical apoptotic cascade, this compound appears to induce a state of terminal differentiation in cancer cells, which is a distinct form of programmed cell death. nih.govnih.gov This process has been observed in both wild-type and HGPRT-deficient HL-60 cells, leading to the formation of specific terminal end-cells. nih.govnih.gov

The differentiation induced by e6MP shows characteristics of the monocytic lineage. nih.gov This is supported by morphological changes in the cells and an increase in the activity of nonspecific esterase, an enzyme marker associated with monocytic cells. nih.gov However, the signaling pathway leading to this differentiation state is not fully understood and appears to be unconventional. nih.gov

Investigations into molecular markers associated with monocytic differentiation have yielded intriguing results. While the cells differentiate morphologically, the process does not involve the rapid induction of the c-fos gene or the stabilization of c-fms mRNA, which are typically early markers of the monocytic differentiation pathway. nih.gov Furthermore, this compound was found to inhibit the monocytic/macrophage differentiation that is normally induced by tetradecanoylphorbol acetate (B1210297) (TPA), a known inducer of this pathway. nih.gov This suggests that e6MP activates a unique signaling cascade for terminal differentiation that is distinct from standard monocytic differentiation pathways and does not rely on the typical molecular triggers. The precise components of this alternative signaling cascade remain an area for further research.

Table 2: Markers of Differentiation Induced by this compound in HL-60 Cells

| Marker | Observation | Implication | Reference |

|---|---|---|---|

| Morphological Changes | Consistent with monocytic differentiation | Indicates induction of a differentiation program | nih.gov |

| Nonspecific Esterase Activity | Increased | Supports monocytic lineage differentiation | nih.gov |

| c-fos mRNA | No rapid induction | Pathway is distinct from typical monocytic differentiation | nih.gov |

| c-fms mRNA | No stabilization observed | Pathway is distinct from typical monocytic differentiation | nih.gov |

Metabolic Pathways and Enzymatic Interactions of 6 Ethylmercaptopurine

Intracellular Biotransformation of 6-Ethylmercaptopurine

The biotransformation of this compound (6-EMP) within the cell is a critical determinant of its biological activity. Unlike its well-studied counterpart, 6-mercaptopurine (B1684380) (6-MP), 6-EMP exhibits unique metabolic characteristics. It is a purine (B94841) derivative distinguished by an ethyl mercapto group, which confers distinct steric and electronic properties that influence its interactions with metabolic enzymes. scbt.com The intracellular fate of 6-EMP is governed by a series of enzymatic reactions that lead to the formation of various metabolites, which may be active or inactive.

Enzymatic Pathways Involved in this compound Metabolism

The metabolism of thiopurines like 6-mercaptopurine typically involves three competing enzymatic pathways:

Catabolism by xanthine (B1682287) oxidase (XO) to inactive metabolites like 6-thiouric acid. researchgate.netnih.gov

S-methylation by thiopurine S-methyltransferase (TPMT), leading to inactive methylated metabolites. nih.gov

Anabolism initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form cytotoxic thioguanine nucleotides (TGNs). nih.govplos.org

While this compound is a thiopurine analog, research indicates its metabolic activation may differ significantly from the classical pathway. Studies on human promyelocytic leukemia (HL-60) cells have shown that 6-EMP inhibits cell growth and induces differentiation even in cells lacking the purine salvage enzyme HGPRT. nih.govnih.gov This suggests that its mechanism of action is not strictly dependent on the conventional activation through the HGPRT-mediated salvage pathway, a cornerstone for the activity of other purine analogs like 6-thioguanine (B1684491) and 6-mercaptopurine. nih.gov The mechanism appears to be independent of activation by either HGPRT or adenine (B156593) phosphoribosyltransferase (APRT), as evidenced by the absence of new nucleotide pool peaks in HPLC chromatograms following 6-EMP exposure. nih.gov

Identification and Characterization of Active and Inactive Metabolites

The metabolism of thiopurines results in a variety of end products. For 6-mercaptopurine, the key active metabolites are the 6-thioguanine nucleotides (6-TGNs), which are incorporated into DNA and RNA. researchgate.netresearchgate.net Inactive metabolites include 6-thiouric acid, formed by xanthine oxidase, and 6-methylmercaptopurine (B131649) (6-MMP), formed by TPMT. researchgate.netnih.gov

For this compound, the metabolic profile and the identity of its key effectors are less clearly defined. Given its structural similarity to 6-MP, it is plausible that it can be metabolized into corresponding ethylated or de-ethylated compounds. However, the finding that its activity is independent of HGPRT suggests that the formation of 6-ethyl-thioguanine nucleotides may not be its primary mechanism of action. nih.gov Research on the related compound 6-mercaptopurine in murine lymphoma cells identified metabolites such as 6-thiouric acid, free sulfate, 6-thioinosine, 6-thioguanosine (B559654), and 6-methylthioinosine (B81876) ribonucleotides. nih.gov This provides a potential framework for the types of metabolites that could arise from this compound, although direct analysis is required for confirmation.

| Metabolite Type | Example from 6-MP Metabolism | Potential 6-EMP Analog | Role |

| Active Nucleotides | 6-Thioguanine Nucleotides (6-TGNs) | 6-Ethylthioguanine Nucleotides | Cytotoxic |

| Inactive Catabolites | 6-Thiouric Acid | 6-Thiouric Acid derivative | Excreted |

| Inactive Methylated Metabolites | 6-Methylmercaptopurine (6-MMP) | S-demethylated/ethylated variants | Inactive/Hepatotoxic |

| Intermediate Nucleotides | 6-Thioinosine Monophosphate (6-TIMP) | 6-Ethylthioinosine Monophosphate | Precursor |

Role of Key Metabolic Enzymes

Several key enzymes involved in purine metabolism play a crucial role in the biotransformation of thiopurines. Their activity levels, which can vary between individuals due to genetic polymorphisms, significantly influence the metabolic fate of these compounds.

Thiopurine S-methyltransferase (TPMT) Activity and its Modulation

Thiopurine S-methyltransferase (TPMT) is a cytosolic enzyme that catalyzes the S-methylation of thiopurine compounds, including 6-mercaptopurine and 6-thioguanine. dynacare.canih.gov This methylation is a major catabolic pathway that diverts the parent drug away from the anabolic pathway that produces active cytotoxic TGNs. synnovis.co.uk TPMT converts 6-MP to 6-methylmercaptopurine (6-MMP) and 6-thioinosine monophosphate (6-TIMP) to methylthioinosine monophosphate (meTIMP). nih.govresearchgate.net Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in reduced methylation and a higher flux of thiopurines towards the TGN pathway. nih.govnih.gov Individuals with low or intermediate TPMT activity are at a higher risk of accumulating excessive TGNs when treated with standard doses of thiopurines. nih.gov It is presumed that TPMT also acts on this compound, likely catalyzing a similar S-methylation or potentially a de-ethylation reaction, thereby modulating its intracellular concentration and potential effects.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Analog Substrate Specificity

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a central enzyme in the purine salvage pathway. amc.nl It catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) into their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). ebi.ac.uk For many thiopurine drugs, including 6-mercaptopurine, HGPRT is the first and critical enzyme in the anabolic pathway, converting 6-MP to 6-thioinosine monophosphate (6-TIMP). nih.govplos.org

However, this compound displays a unique interaction with this pathway. Research has demonstrated that this compound can inhibit cell growth and induce differentiation in HL-60 cells that are deficient in HGPRT. nih.govnih.gov This crucial finding indicates that, unlike 6-mercaptopurine and 6-thioguanine, this compound does not require activation via HGPRT to exert its biological effects. nih.gov This suggests a different substrate specificity or an alternative mechanism of action that bypasses this canonical purine salvage step.

Inosine Monophosphate Dehydrogenase (IMPDH) and Guanosine 5'-Monophosphate Synthetase (GMPS)

Following the formation of 6-TIMP (in the case of 6-MP), the pathway to active TGNs continues with two key enzymes: Inosine Monophosphate Dehydrogenase (IMPDH) and Guanosine 5'-Monophosphate Synthetase (GMPS).

Inosine Monophosphate Dehydrogenase (IMPDH): This rate-limiting enzyme catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). sigmaaldrich.comwikipedia.org In thiopurine metabolism, IMPDH converts 6-TIMP to 6-thioxanthosine (B11829551) monophosphate (6-TXMP). nih.gov IMPDH is a target for various therapeutic agents because of its critical role in the de novo synthesis of guanine nucleotides, which are essential for cell proliferation. sigmaaldrich.comnih.gov

Guanosine 5'-Monophosphate Synthetase (GMPS): This enzyme catalyzes the final step in the synthesis of GMP, converting XMP to GMP. wikipedia.orgnih.gov In the thiopurine pathway, it is responsible for the amination of 6-TXMP to form 6-thioguanosine monophosphate (6-TGMP), a direct precursor to the active 6-TGNs. nih.govplos.org

Studies investigating the mechanism of this compound in HGPRT-deficient cells have suggested that the inhibition of IMP dehydrogenase does not appear to be involved in its growth-inhibitory effects. nih.gov This further distinguishes its mode of action from other thiopurines and immunosuppressants that directly target IMPDH.

| Enzyme | Role in 6-MP Metabolism | Implication for this compound |

| Thiopurine S-methyltransferase (TPMT) | Catalyzes S-methylation to inactive 6-MMP. nih.gov | Likely metabolizes 6-EMP, modulating its activity. |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | First step in anabolic activation to 6-TIMP. nih.gov | Not required for 6-EMP's biological activity. nih.govnih.gov |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Converts 6-TIMP to 6-TXMP. nih.gov | Inhibition does not appear to be the primary mechanism of action. nih.gov |

| Guanosine 5'-Monophosphate Synthetase (GMPS) | Converts 6-TXMP to 6-TGMP. nih.gov | Role is likely minimal if the HGPRT/IMPDH pathway is bypassed. |

Xanthine Dehydrogenase (XDH) and Thiouric Acid Formation

Xanthine dehydrogenase (XDH) and its alternative form, xanthine oxidase (XO), are critical enzymes in the catabolism of purines. nih.gov In the context of thiopurine metabolism, these enzymes are responsible for the oxidation of 6-mercaptopurine (6-MP) into the inactive metabolite 6-thiouric acid (6-TUA). nih.govpharmgkb.orgnih.gov This oxidative pathway is a major route for drug inactivation, particularly in the liver and intestines, limiting the bioavailability of orally administered thiopurines. nih.gov

The process for 6-MP involves its conversion to 6-thioxanthine (B131520) (6-TX) and subsequent oxidation to 6-TUA. nih.govsigmaaldrich.com Studies on human liver cytosol have demonstrated that both XDH and XO contribute to the formation of the 6-TX intermediate, while the final conversion to 6-TUA is carried out by XO and XDH. nih.govsigmaaldrich.com XDH, which predominates in vivo, preferentially uses NAD+ as an electron acceptor. nih.gov Given the structural similarity, it is highly probable that this compound also serves as a substrate for XDH/XO, leading to the formation of an ethylated thiouric acid derivative. This catabolic process would represent a significant pathway for the inactivation and elimination of the compound, mirroring the fate of 6-MP. pharmgkb.orgdiva-portal.org

Nucleoside Diphosphate (B83284) Kinases (NME1, NME2)

For thiopurines to exert their primary cytotoxic effects, they must be converted into their corresponding thio-triphosphate nucleotides. pharmgkb.org This anabolic conversion is a multi-step process. After an initial conversion to a monophosphate form, sequential phosphorylation events are required. Nucleoside diphosphate kinases, such as NME1 and NME2, are responsible for the final phosphorylation step, converting thiopurine diphosphates into their active triphosphate forms. pharmgkb.org

In the well-established pathway for 6-thioguanine (6-TG), for example, thioguanosine monophosphate (TGMP) is phosphorylated to thioguanosine diphosphate (TGDP), which is then converted by NME1 and NME2 into the active metabolite thioguanosine triphosphate (TGTP). pharmgkb.org This active form can then be incorporated into RNA and DNA, disrupting nucleic acid synthesis. pharmgkb.org Assuming this compound can be anabolized to a nucleoside monophosphate and subsequently to a diphosphate, NME1 and NME2 would be the key enzymes responsible for its final activation to a triphosphate analog. The efficiency of this phosphorylation cascade would be a critical determinant of the compound's potential biological activity.

NUDT15 Activity and its Influence on Metabolite Profiles

The enzyme Nudix (nucleoside diphosphate-linked moiety X-type) hydrolase 15 (NUDT15) plays a crucial "sanitizing" role in thiopurine metabolism by preventing the over-accumulation of active, and potentially toxic, thiopurine triphosphates. ijbc.irirjournal.org NUDT15 functions by hydrolyzing deoxy-thioguanosine triphosphate (dGTP) and thioguanosine triphosphate (TGTP) back to their less toxic monophosphate forms (TGMP). ijbc.irirjournal.org This action effectively reverses the final activation step and limits the incorporation of thiopurine analogs into DNA. ijbc.ir

Genetic variants in the NUDT15 gene can lead to reduced or absent enzyme function. hee.nhs.uknih.gov Individuals with these variants are unable to effectively dephosphorylate active thiopurine triphosphates, leading to their accumulation and increased risk of severe toxicity when treated with standard doses of drugs like 6-MP. ijbc.irnih.govfrontiersin.org Studies in cells where the NUDT15 gene is knocked down show significantly higher levels of toxic thioguanine nucleotides (TGNs) and DNA-incorporated thioguanine. ijbc.ir Therefore, NUDT15 activity would be a critical factor influencing the intracellular concentration and potential effects of any activated this compound triphosphate metabolites. Low NUDT15 activity would likely lead to higher levels of the active triphosphate form, whereas normal or high activity would shift the profile towards the monophosphate form. irjournal.org

Comparative Metabolism with Related Thiopurines (e.g., 6-Mercaptopurine)

The metabolism of this compound can be best understood by comparing it to its close analog, 6-mercaptopurine (6-MP). The metabolic pathways of 6-MP are well-characterized and involve a balance between anabolic (activation) and catabolic (inactivation) routes. nih.govmazums.ac.ir

The key difference between the two compounds is the substitution on the sulfur atom: a hydrogen atom in 6-MP versus an ethyl group in this compound. This structural change has a profound impact on one of the major catabolic pathways. 6-MP is a substrate for thiopurine S-methyltransferase (TPMT), which methylates the sulfur atom to form 6-methylmercaptopurine (6-MMP), an inactive metabolite associated with hepatotoxicity at high levels. mazums.ac.irrupahealth.com The presence of the ethyl group on this compound sterically hinders and prevents this S-methylation, meaning TPMT is not involved in its metabolism.

However, the other major metabolic pathways are likely shared. Both compounds are expected to be substrates for the anabolic pathway initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts them to their respective ribonucleotide monophosphates. nih.govmazums.ac.ir This is the first step toward forming active cytotoxic nucleotides. Concurrently, both are subject to catabolism by XDH/XO, leading to the formation of thiouric acid derivatives. nih.govnih.gov

Metabolic Interconnections with Broader Purine Metabolism Pathways

Thiopurines, including this compound, are classified as antimetabolites because they are structurally similar to endogenous purines and can therefore enter and disrupt normal purine metabolic pathways. scbt.compharmgkb.org The metabolism of these drugs is intricately linked with the body's natural purine synthesis and salvage machinery. nih.gov

The primary point of entry into the anabolic pathway is through the purine salvage enzyme HPRT. mazums.ac.ir HPRT normally recycles the natural purine bases hypoxanthine and guanine by converting them into their respective nucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP). Thiopurines like 6-MP compete with hypoxanthine and guanine for HPRT, and upon successful conversion to thio-nucleotides, they act as fraudulent substrates for subsequent enzymes in the pathway. nih.gov For instance, the resulting 6-thioinosine monophosphate (TIMP) from 6-MP metabolism is a substrate for inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. nih.govnih.gov

The active metabolites of thiopurines can inhibit key steps in de novo purine synthesis, leading to a depletion of the normal purine nucleotide pools necessary for DNA and RNA synthesis. mazums.ac.ir this compound, as a purine analog, is expected to follow this general mechanism. nih.govumich.edu Its ability to be recognized and processed by enzymes of the purine salvage and interconversion pathways, such as HPRT and IMPDH, would determine its metabolic fate and its potential to interfere with the synthesis and regulation of endogenous purine nucleotides. nih.gov

Cellular and Preclinical in Vitro Studies of 6 Ethylmercaptopurine

Eukaryotic Cell Line Models for Research

In vitro studies, which are conducted using cells grown in a laboratory setting, are a crucial first step in evaluating the potential of new drug candidates before they are tested in living organisms. news-medical.net These preclinical studies help to determine a compound's efficacy and to identify which cell types are most responsive. news-medical.netppd.com

Selection and Characterization of Relevant Cell Systems

The selection of appropriate cell lines is a critical aspect of preclinical research. ppd.com Cancer cell lines are frequently used to study the biology of cancer, identify and validate therapeutic targets, and assess the effectiveness of new drugs. broadinstitute.org

One notable cell line used in the study of purine (B94841) analogs like 6-ethylmercaptopurine is the HL-60 human promyelocytic leukemia cell line. nih.gov Researchers have utilized both the wild-type HL-60 cells and a variant that is deficient in the purine salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov This allows for the investigation of the drug's mechanism of action and whether it is dependent on this specific enzyme for its cytotoxic effects. nih.gov

Another relevant model is the SUM149 cell line, derived from a triple-negative inflammatory breast cancer. nih.gov This cell line is particularly useful for modeling therapeutic resistance. nih.gov For more extensive screening, researchers may utilize large panels of genetically characterized cancer cell lines to get a broad view of a compound's activity and selectivity. oncolines.com

The characterization of these cell lines is crucial and often involves genomic and proteomic analysis to understand their specific features, such as gene mutations and expression levels of key proteins. broadinstitute.orgnih.gov For instance, the BICR 6 cell line, derived from a squamous cell carcinoma, has known mutations in p53, p16, and p14ARF and expresses markers like keratin (B1170402) and Epidermal Growth Factor Receptor (EGFR). cancertools.org

Dose-Response Profiling in Various Cell Types

Dose-response profiling is a fundamental component of in vitro preclinical studies, used to determine the concentration at which a drug produces a desired effect. oncolines.com This involves exposing cancer cell lines to a range of drug concentrations and measuring the impact on cell proliferation. oncolines.com The results are typically plotted as dose-response curves, from which key parameters like the IC50 value (the concentration of a drug that inhibits a biological process by 50%) can be derived. oncolines.com

In studies with this compound, dose-response assays have been conducted on various cell lines. For example, the effect of this compound on the growth of both wild-type and HGPRT-deficient HL-60 cells has been evaluated. nih.gov Similarly, the efficacy of low-dose 6-mercaptopurine (B1684380), a related compound, has been assessed in SUM149-MA cells, a model for adaptable, therapy-resistant cancer cells. nih.gov

The following table summarizes the cell lines used in research relevant to this compound and its parent compound, 6-mercaptopurine.

| Cell Line | Type | Key Characteristics | Relevant Research |

| HL-60 | Human Promyelocytic Leukemia | Wild-type and HGPRT-deficient variants used to study purine analog mechanisms. nih.gov | Investigating growth inhibition by this compound. nih.gov |

| SUM149 | Triple-Negative Inflammatory Breast Cancer | Models therapy resistance and adaptability. nih.gov | Evaluating the efficacy of low-dose 6-mercaptopurine. nih.gov |

| HepG2 | Human Liver Cancer | Used to study thiopurine metabolism. plos.orgsemanticscholar.org | Investigating the effects of allopurinol (B61711) on 6-mercaptopurine metabolism. plos.orgsemanticscholar.org |

| HEK293 | Human Embryonic Kidney | Used to study thiopurine metabolism and gene expression. plos.orgsemanticscholar.org | Investigating the effects of allopurinol on 6-mercaptopurine metabolism. plos.orgsemanticscholar.org |

| Caco-2 | Human Colorectal Adenocarcinoma | Models the intestinal barrier for uptake and transport studies. nih.gov | Investigating the cellular uptake and transport of 6-mercaptopurine nanomedicines. nih.gov |

Cellular Uptake and Efflux Mechanisms

The effectiveness of a drug is highly dependent on its ability to enter and remain within target cells. wikipedia.org This process is governed by cellular uptake and efflux mechanisms, which involve a variety of transporter proteins. nih.gov

Investigation of Transporter Proteins (e.g., ABC transporters, P-glycoprotein, nucleoside transporters)

ATP-binding cassette (ABC) transporters are a large family of proteins that play a significant role in drug resistance by actively pumping a wide range of substances, including anticancer drugs, out of cells. nih.govfrontiersin.org This efflux mechanism can reduce the intracellular concentration of a drug, thereby diminishing its therapeutic effect. mdpi.com

Key ABC transporters implicated in multidrug resistance include P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). mdpi.com These transporters are powered by the hydrolysis of ATP and are capable of moving a diverse array of molecules across the cell membrane. mdpi.comaxonmedchem.com

Studies on the related compound 6-mercaptopurine (6-MP) have shown that its transport is influenced by members of the ABCC transporter subfamily, such as MRP4. nih.govnih.gov Research has indicated that inhibiting the MRP4 transporter can lead to increased intracellular accumulation of 6-MP. nih.gov Furthermore, in combination therapy studies with allopurinol, the expression of the transporter SLC29A2 was found to be reduced in both HepG2 and HEK293 cells treated with 6-MP and allopurinol. plos.org

The structure of these transporters consists of transmembrane domains (TMDs) that recognize and bind substrates, and nucleotide-binding domains (NBDs) that bind and hydrolyze ATP to power the transport process. mdpi.comoaepublish.com

Regulation of Membrane Permeability

The cell membrane acts as a selective barrier, controlling the passage of substances into and out of the cell. wikipedia.org The permeability of the membrane is influenced by its composition, including the types of lipids and the presence of cholesterol. wikipedia.orgconductscience.com

The movement of molecules across the membrane can occur through passive diffusion or be facilitated by transport proteins. wikipedia.org The regulation of membrane permeability is a complex process. In bacteria, for example, the expression of porins (which allow influx) and efflux pumps is tightly controlled by a network of regulatory proteins in response to environmental signals. nih.govmdpi.com

In the context of drug resistance, cancer cells can alter their membrane permeability to limit the influx of chemotherapeutic agents or to increase their efflux. researchgate.net This can involve modifications to the lipid composition of the membrane or changes in the expression and activity of transport proteins. nih.govmdpi.com

Organoid and 3D Cell Culture Models for Advanced Mechanistic Studies

While traditional 2D cell cultures have been foundational in biomedical research, they often lack the physiological relevance of the in vivo environment. thermofisher.com Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged to bridge this gap. thermofisher.comsigmaaldrich.com

Organoids are self-organizing 3D structures grown from stem cells that can differentiate to form organ-specific cell types with an architecture that mimics the native organ. sigmaaldrich.comcorning.com These models are increasingly being used in disease modeling, drug discovery, and personalized medicine. corning.com

The use of 3D culture systems, including organoid-derived models, allows for the study of cellular interactions and responses to drugs in a more physiologically relevant context. nih.gov For instance, a 3D organoid model of kidney proximal tubules has been shown to maintain phenotypic stability for extended periods and to exhibit a more accurate response to nephrotoxic agents compared to 2D cultures. nih.gov

While specific studies on this compound using organoid models are not yet widely reported, the application of these advanced in vitro systems holds significant promise for future mechanistic studies of this and other compounds. These models can provide deeper insights into drug efficacy, toxicity, and resistance mechanisms in a context that more closely resembles human physiology. thermofisher.comnih.gov

Ex Vivo Tissue and Cellular Assays for Pharmacological Characterization

Ex vivo studies, which utilize tissues and cells taken directly from a living organism and studied in a laboratory setting, serve as a critical bridge between in vitro (cell culture) experiments and in vivo (whole organism) clinical application. For this compound (6-EMP), these assays are invaluable for understanding its pharmacological properties in a more physiologically relevant context, particularly for assessing patient-specific responses and metabolic variations.

A primary application of ex vivo assays for thiopurines like 6-EMP is the characterization of thiopurine S-methyltransferase (TPMT) activity. TPMT is a crucial enzyme in the metabolism of thiopurines, and its activity can vary significantly among individuals due to genetic polymorphisms. Ex vivo phenotyping of TPMT is commonly performed using red blood cells (RBCs) from patients. In this assay, RBCs are incubated with a thiopurine substrate, and the rate of the methylated metabolite's formation is measured. This allows for the classification of individuals into different TPMT activity levels (high, intermediate, or low), which is a key determinant of both the efficacy and toxicity of thiopurine treatment.

Patient-derived cancer cells, especially from leukemia patients, are also used in ex vivo assays to directly assess the pharmacological effects of 6-EMP. For instance, peripheral blood mononuclear cells (PBMCs) or bone marrow aspirates can be cultured and treated with 6-EMP to determine its antiproliferative and cytotoxic effects. These assays can measure parameters like cell viability, apoptosis induction, and cell cycle arrest, providing direct evidence of the drug's potency against the target cancer cells from an individual patient. This approach is particularly relevant for hematological malignancies where patient samples are more readily accessible.

Furthermore, ex vivo models using patient tissues can help in understanding the mechanisms of drug resistance. By culturing cancer cells from patients who have relapsed or are refractory to thiopurine therapy, researchers can investigate the underlying molecular changes. This can include assessing the expression and activity of enzymes involved in the activation and inactivation of 6-EMP, as well as the expression of drug transporters that may efflux the drug from the cells.

The following table summarizes the types of ex vivo assays relevant to the pharmacological characterization of this compound:

| Assay Type | Sample Type | Purpose | Key Parameters Measured |

| TPMT Phenotyping | Red Blood Cells (RBCs) | To determine individual TPMT enzyme activity for personalized medicine. | Rate of methylated thiopurine formation. |

| Antiproliferative Assays | Patient-derived leukemia cells (PBMCs, bone marrow) | To evaluate the direct cytotoxic efficacy of 6-EMP on target cancer cells. | Cell viability, apoptosis rates, cell cycle distribution. |

| Drug Resistance Studies | Cancer cells from refractory patients | To investigate the molecular basis of resistance to 6-EMP. | Expression and activity of metabolic enzymes and drug transporters. |

Genetic Manipulation in Cell Models to Elucidate Specific Pathways

The use of genetic manipulation in cell models has been fundamental in dissecting the molecular pathways through which this compound and other thiopurines exert their effects. These techniques allow for the precise identification and validation of drug targets and resistance mechanisms.

Gene Expression Analysis (e.g., microarrays, RNA-seq)

Gene expression profiling technologies such as microarrays and RNA-sequencing (RNA-seq) have provided a comprehensive overview of the cellular responses to thiopurine treatment. While studies focusing exclusively on this compound are scarce, the extensive research on its parent compound, 6-mercaptopurine (6-MP), offers significant and relevant insights.

Microarray analyses of cancer cell lines treated with 6-MP have revealed significant alterations in gene expression profiles. These studies have consistently shown changes in genes involved in apoptosis, cell cycle regulation, and DNA replication. For example, in acute lymphoblastic leukemia (ALL) cells, 6-MP treatment has been shown to upregulate pro-apoptotic genes and downregulate genes essential for cell proliferation. A study on liver tissue also identified time-dependent changes in gene expression related to lipid metabolism, inflammatory response, and oxidative stress following 6-MP administration.

RNA-seq, a more recent and quantitative technology, has further refined our understanding of the transcriptomic changes induced by thiopurines. In breast cancer cells, for instance, RNA-seq has shown that 6-MP can disrupt the transcriptome, suggesting a potential therapeutic application in halting relapse in high-risk patients.

The table below summarizes key findings from gene expression studies on 6-mercaptopurine.

| Technology | Cell/Tissue Model | Key Findings |

| Microarray | Liver (in vivo) | Time-dependent changes in genes related to lipid metabolism, inflammation, and oxidative stress. |

| Microarray | Acute Lymphoblastic Leukemia (ALL) cells | Alterations in gene expression associated with apoptosis and cell cycle arrest. |

| RNA-seq | Triple-Negative Breast Cancer cells | Disruption of the transcriptome, suggesting a role in inhibiting adaptable cancer cells. |

Gene Knockout/Knockdown Studies for Target Validation

Gene knockout and knockdown techniques are powerful tools for validating the specific molecular targets of drugs and understanding the mechanisms of resistance. These approaches involve the targeted deletion or suppression of a gene to observe the resulting effect on drug sensitivity.

A significant focus of such studies for thiopurines has been the enzymes involved in their metabolism. The use of small interfering RNA (siRNA) to knockdown the expression of TPMT has been shown to increase the sensitivity of leukemia cells to 6-thioguanine (B1684491), another active metabolite of 6-MP. This highlights the critical role of TPMT in the inactivation of thiopurines. Conversely, knocking down genes involved in the activation of thiopurines, such as HPRT1, would be expected to confer resistance.

More advanced gene-editing technologies like CRISPR-Cas9 have enabled the creation of knockout cell lines to study drug action with greater precision. For example, knockout of DNA mismatch repair (MMR) genes, such as MLH1 or MSH6, has been demonstrated to confer resistance to 6-thioguanine. This is because the MMR system recognizes the incorporation of thiopurine metabolites into DNA and initiates a futile repair cycle that leads to cell death. In the absence of a functional MMR system, cells can tolerate the presence of these modified bases.

The following table provides examples of gene knockout/knockdown studies and their implications for understanding the pharmacology of thiopurines.

| Gene Target | Technology | Cell Model | Impact on Thiopurine Sensitivity | Implication for 6-EMP |

| TPMT | siRNA knockdown | Leukemia cells | Increased sensitivity to 6-thioguanine | Confirms the role of TPMT in inactivating thiopurine metabolites. |

| MLH1/MSH6 | Gene knockout | HAP1 cells | Resistance to 6-thioguanine | Validates the DNA mismatch repair pathway as a key mediator of thiopurine-induced cytotoxicity. |

Compound Names Mentioned in this Article

| Compound Name |

| This compound |

| 6-Mercaptopurine |

| 6-Thioguanine |

| Thiopurine S-methyltransferase |

| Hypoxanthine-guanine phosphoribosyltransferase |

| DNA mismatch repair |

| Small interfering RNA |

| CRISPR-Cas9 |

| Red blood cells |

| Peripheral blood mononuclear cells |

| Acute lymphoblastic leukemia |

| Triple-negative breast cancer |

| HAP1 cells |

| TPMT |

| MLH1 |

| MSH6 |

| HPRT1 |

Ex Vivo Tissue and Cellular Assays for Pharmacological Characterization

Ex vivo studies, which involve the use of tissues and cells directly from an organism in a laboratory setting, are a crucial link between in vitro experiments and in vivo clinical applications. For this compound (6-EMP), these assays are vital for understanding its pharmacological behavior in a more physiologically relevant system, aiding in the assessment of patient-specific responses and metabolic differences.

A key application of ex vivo assays for thiopurines like 6-EMP is the determination of thiopurine S-methyltransferase (TPMT) activity. TPMT is a critical enzyme in the metabolic pathway of thiopurines, and its activity varies significantly among individuals due to genetic polymorphisms. Ex vivo phenotyping of TPMT is typically conducted using red blood cells (RBCs) from patients. In this type of assay, RBCs are incubated with a thiopurine substrate, and the rate of formation of the methylated product is measured. This allows for the classification of individuals based on their TPMT activity level (high, intermediate, or low), which is a significant factor in both the effectiveness and toxicity of thiopurine-based therapies.

Patient-derived cancer cells, particularly from individuals with leukemia, are also utilized in ex vivo assays to directly evaluate the pharmacological impact of 6-EMP. For example, peripheral blood mononuclear cells (PBMCs) or bone marrow aspirates can be cultured and exposed to 6-EMP to measure its antiproliferative and cytotoxic effects. These assays can quantify parameters such as cell viability, the induction of apoptosis, and cell cycle arrest, offering direct proof of the drug's effectiveness against the target cancer cells from a specific patient. This method is especially pertinent for hematological cancers, where patient samples are more easily obtained.

Additionally, ex vivo models that use patient tissues can contribute to the understanding of drug resistance mechanisms. By culturing cancer cells from patients who have not responded to or have relapsed after thiopurine treatment, researchers can explore the underlying molecular alterations. This can involve evaluating the expression and activity of enzymes involved in the activation and deactivation of 6-EMP, as well as the expression of drug transporters that might remove the drug from the cells.

The following table provides a summary of the types of ex vivo assays that are relevant to the pharmacological characterization of this compound.

| Assay Type | Sample Type | Purpose | Key Parameters Measured |

| TPMT Phenotyping | Red Blood Cells (RBCs) | To determine individual TPMT enzyme activity for personalized treatment strategies. | Rate of methylated thiopurine formation. |

| Antiproliferative Assays | Patient-derived leukemia cells (e.g., PBMCs, bone marrow) | To assess the direct cytotoxic efficacy of 6-EMP on target cancer cells. | Cell viability, apoptosis rates, cell cycle distribution. |

| Drug Resistance Studies | Cancer cells from refractory patients | To investigate the molecular basis of resistance to 6-EMP. | Expression and activity of metabolic enzymes and drug transporters. |

Genetic Manipulation in Cell Models to Elucidate Specific Pathways

The application of genetic manipulation in cell models has been essential in unraveling the molecular pathways that are affected by this compound and other thiopurines. These methods enable the accurate identification and validation of drug targets and the mechanisms behind drug resistance.

Gene Expression Analysis (e.g., microarrays, RNA-seq)

Gene expression profiling technologies, such as microarrays and RNA-sequencing (RNA-seq), have offered a broad view of the cellular reactions to thiopurine treatment. Although studies focusing solely on this compound are not abundant, the comprehensive research on its parent compound, 6-mercaptopurine (6-MP), provides substantial and applicable knowledge.

Microarray analyses of cancer cell lines treated with 6-MP have shown notable changes in gene expression profiles. These investigations have consistently reported alterations in genes associated with apoptosis, cell cycle control, and DNA replication. For instance, in acute lymphoblastic leukemia (ALL) cells, treatment with 6-MP has been found to increase the expression of pro-apoptotic genes while decreasing the expression of genes necessary for cell proliferation. A study conducted on liver tissue also revealed time-dependent modifications in gene expression related to lipid metabolism, inflammatory responses, and oxidative stress after the administration of 6-MP.

RNA-seq, a more advanced and quantitative method, has provided a more detailed understanding of the transcriptomic alterations caused by thiopurines. In studies with breast cancer cells, for example, RNA-seq has indicated that 6-MP can alter the transcriptome, suggesting its potential use in preventing relapse in high-risk patients.

The table below outlines key discoveries from gene expression studies on 6-mercaptopurine.

| Technology | Cell/Tissue Model | Key Findings |

| Microarray | Liver (in vivo) | Time-dependent alterations in genes associated with lipid metabolism, inflammation, and oxidative stress. |

| Microarray | Acute Lymphoblastic Leukemia (ALL) cells | Changes in gene expression linked to apoptosis and cell cycle arrest. |

| RNA-seq | Triple-Negative Breast Cancer cells | Disruption of the transcriptome, indicating a role in the inhibition of adaptable cancer cells. |

Gene Knockout/Knockdown Studies for Target Validation

Gene knockout and knockdown methods are essential for confirming the specific molecular targets of drugs and for comprehending the mechanisms of drug action and resistance. These techniques involve the targeted removal or suppression of a gene to see how it affects sensitivity to a drug.

A major area of this research for thiopurines has been the enzymes involved in their metabolism. The use of small interfering RNA (siRNA) to reduce the expression of TPMT has been demonstrated to heighten the sensitivity of leukemia cells to 6-thioguanine, another active metabolite of 6-MP. This underscores the vital role of TPMT in the deactivation of thiopurines. In contrast, reducing the expression of genes that activate thiopurines, such as HPRT1, is expected to result in resistance.

More sophisticated gene-editing tools like CRISPR-Cas9 have facilitated the creation of knockout cell lines for studying drug effects with higher accuracy. For instance, the knockout of DNA mismatch repair (MMR) genes, such as MLH1 or MSH6, has been shown to create resistance to 6-thioguanine. This occurs because the MMR system identifies the integration of thiopurine metabolites into DNA and starts a futile repair process that results in cell death. Without a functioning MMR system, cells can withstand the presence of these altered bases.

The following table presents examples of gene knockout/knockdown studies and their significance in understanding the pharmacology of thiopurines.

| Gene Target | Technology | Cell Model | Impact on Thiopurine Sensitivity | Implication for 6-EMP |

| TPMT | siRNA knockdown | Leukemia cells | Increased sensitivity to 6-thioguanine | Confirms the function of TPMT in the deactivation of thiopurine metabolites. |

| MLH1/MSH6 | Gene knockout | HAP1 cells | Resistance to 6-thioguanine | Validates the DNA mismatch repair pathway as a principal mediator of thiopurine-induced cell death. |

Mechanisms of Cellular Resistance to 6 Ethylmercaptopurine

Acquired Resistance Pathways

Acquired resistance emerges in cancer cells after an initial response to treatment. This evolution is driven by selective pressure, where cells develop specific molecular changes that allow them to survive and proliferate despite the presence of the drug. For thiopurines, these changes often involve the pathways responsible for drug transport, metabolic activation, or the cellular response to DNA damage.

Alterations in Drug Transport and Efflux Systems

The concentration of a drug inside a target cell is a critical determinant of its effectiveness. Cancer cells can acquire resistance by altering the protein transporters responsible for drug influx and efflux, thereby reducing the intracellular accumulation of the cytotoxic agent and its active metabolites.

Decreased Influx: Thiopurines like 6-mercaptopurine (B1684380) (6-MP), a related compound, require transporter proteins to enter the cell. Studies on 6-MP-resistant leukemia cell lines have shown that a primary mechanism of resistance can be a significant reduction in the initial transport of the drug into the cell. tandfonline.com This is often due to the downregulation of genes encoding nucleoside transporters. nih.gov Key influx transporters implicated in thiopurine resistance include members of the solute carrier (SLC) family, such as concentrative nucleoside transporter 3 (CNT3, encoded by SLC28A3) and equilibrative nucleoside transporter 2 (ENT2, encoded by SLC29A2). frontiersin.orgpharmgkb.org Reduced expression of these transporters limits the uptake of thiopurines, preventing them from reaching the intracellular machinery needed for their activation. tandfonline.comfrontiersin.org